3-[(1-ethylpyrazole-4-carbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid
Description
3-[(1-ethylpyrazole-4-carbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that features a unique combination of an indene core and a pyrazole moiety
Properties
IUPAC Name |
3-[(1-ethylpyrazole-4-carbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-19-9-10(8-17-19)15(20)18-14-7-13(16(21)22)11-5-3-4-6-12(11)14/h3-6,8-9,13-14H,2,7H2,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIPGXMNOOXUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC2CC(C3=CC=CC=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-ethylpyrazole-4-carbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the condensation of ethyl hydrazine with a suitable β-diketone under acidic conditions.
Attachment to the Indene Core: The pyrazole derivative is then coupled with an indene derivative, which can be synthesized from indanone through a series of reactions including reduction and acylation.
Final Coupling and Functionalization: The final step involves the coupling of the pyrazole-indene intermediate with a carboxylic acid derivative under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene core, leading to the formation of indanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reag
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